The key feature of (1,1,2,2-2H4)Ethane-1,2-(2H2)diol is the presence of four deuterium atoms (²H) replacing the usual hydrogen atoms (¹H) in the molecule. This isotopic substitution offers several advantages in research:
Tetradeuterated ethylene glycol finds applications in various biological and pharmaceutical research areas due to its unique properties:
The unique properties of tetradeuterated ethylene glycol can also be exploited in material science research:
Ethylene glycol-d6 is a deuterated form of ethylene glycol, where six hydrogen atoms are replaced by deuterium isotopes. Its chemical formula is , and it is primarily used in research and industrial applications. Ethylene glycol-d6 is a colorless, odorless liquid that exhibits properties similar to its non-deuterated counterpart, such as being hygroscopic and having a high boiling point. Its unique isotopic composition makes it valuable in various scientific studies, particularly in nuclear magnetic resonance spectroscopy and other analytical techniques where isotopic labeling is beneficial.
Ethylene glycol-d6 can be synthesized through several methods:
Ethylene glycol-d6 has several applications across different fields:
Several compounds are similar to ethylene glycol-d6, each with unique properties:
Compound | Chemical Formula | Notable Characteristics |
---|---|---|
Ethylene Glycol | Commonly used antifreeze; less expensive than deuterated forms. | |
Propylene Glycol | Used as a food additive and in pharmaceuticals; lower toxicity than ethylene glycol. | |
Diethylene Glycol | Used as a solvent; has higher boiling point than ethylene glycol. | |
Glycerol | A triol used in food and pharmaceuticals; has different functional properties compared to diols. | |
Ethanol | A simple alcohol used widely as a solvent and recreational beverage; different chemical behavior compared to glycols. |
Ethylene glycol-d6's uniqueness lies in its isotopic labeling, which allows for specific applications in analytical chemistry that are not possible with non-deuterated forms. The kinetic isotope effect observed with deuterated compounds provides insights into reaction mechanisms that are crucial for advanced research .
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